molecular formula C28H27N5O6S B2980685 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1037222-77-7

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2980685
CAS No.: 1037222-77-7
M. Wt: 561.61
InChI Key: CHASMBIZHLONCG-UHFFFAOYSA-N
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Description

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C28H27N5O6S and its molecular weight is 561.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds related to 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide have shown significant potential in antitumor activity. For instance, a study by Al-Suwaidan et al. (2016) found that similar compounds demonstrated broad-spectrum antitumor activity, being more potent than the control 5-fluorouracil in inhibiting tumor cell lines (Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Properties

These compounds also exhibit notable antibacterial and antifungal properties. Anisetti and Reddy (2012) synthesized analogs that showed significant biological activity against various bacterial and fungal strains (Anisetti & Reddy, 2012).

Enzyme Inhibition

The chemical structure of these compounds allows them to act as effective enzyme inhibitors. For example, Gangjee et al. (1996) synthesized compounds as potential inhibitors of thymidylate synthase, which could have implications in antitumor and antibacterial therapies (Gangjee et al., 1996).

Antioxidative Effects

Compounds derived from similar chemical structures have shown antioxidative properties. Makkar and Chakraborty (2018) discovered novel furanyl derivatives with significant antioxidative effects in various in vitro models, indicating potential in the treatment of oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Potential Anti-Inflammatory Applications

These compounds have also demonstrated potential anti-inflammatory effects. Alnabulsi et al. (2018) evaluated furan-amidine analogues as inhibitors of NQO2, a target for cancer chemotherapy and malaria treatment, with implications for anti-inflammatory applications (Alnabulsi et al., 2018).

Properties

IUPAC Name

3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O6S/c1-37-17-9-11-23(38-2)22(14-17)30-25(35)16-40-28-32-20-8-4-3-7-19(20)26-31-21(27(36)33(26)28)10-12-24(34)29-15-18-6-5-13-39-18/h3-9,11,13-14,21H,10,12,15-16H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHASMBIZHLONCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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